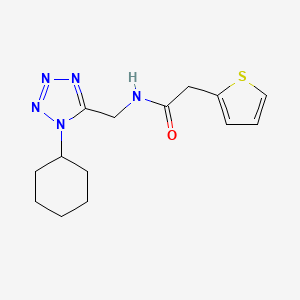
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide, also known as CT10, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CT10 is a small molecule that belongs to the class of tetrazole derivatives and is synthesized through a multi-step process.
Scientific Research Applications
Synthesis and Characterization
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound that has been explored for various applications in scientific research, particularly in the synthesis of novel chemical entities with potential biological activities. For example, a study focused on the synthesis and biological evaluation of tetrazole derivatives, highlighting their potential as anticancer agents. These compounds were synthesized through specific reactions and their structures were confirmed using various spectroscopic methods, demonstrating the versatility of tetrazole-containing compounds in medicinal chemistry (Evren et al., 2019).
Biological Evaluation and Anticancer Activity
Tetrazole derivatives, similar in structure to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide, have been evaluated for their biological activities, particularly in cancer research. For instance, certain tetrazole compounds have shown selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential as anticancer agents. The selectivity and potency of these compounds are determined through in vitro tests, offering insights into their therapeutic potential (Evren et al., 2019).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal activities of tetrazole-containing compounds. Studies have synthesized various derivatives and assessed their activities against different microbial strains, demonstrating the broad spectrum of biological activities that these compounds can exhibit. This research contributes to the development of new antimicrobial and antifungal agents, addressing the need for novel treatments in the face of increasing drug resistance (Chkirate et al., 2019).
Optoelectronic Properties
Apart from biological activities, tetrazole derivatives have been investigated for their optoelectronic properties. Studies involving the synthesis of thiazole-based polythiophenes, for example, have examined the optoelectronic characteristics of these compounds, highlighting their potential applications in electronic and photonic devices. Such research extends the utility of tetrazole-containing compounds beyond pharmaceuticals, opening up possibilities in materials science and engineering (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c20-14(9-12-7-4-8-21-12)15-10-13-16-17-18-19(13)11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSSNMOAZCYEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


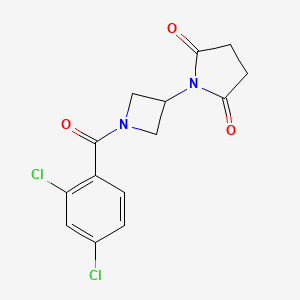
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811415.png)
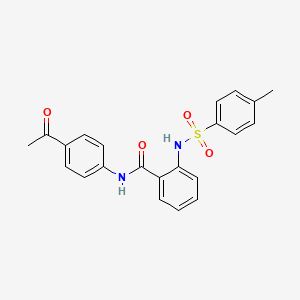

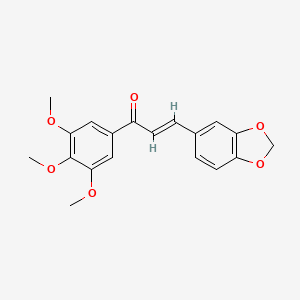
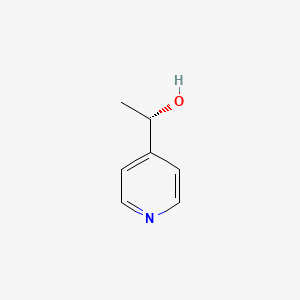
![1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2811422.png)
![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2811423.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2811426.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2811428.png)
![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811429.png)